molecular formula C16H15N3S B15109912 6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B15109912
M. Wt: 281.4 g/mol
InChI Key: WETXTNHEXXPPMY-UHFFFAOYSA-N
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Description

6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The substitution of chlorine atoms by amines is achieved in high to moderate yields .

Industrial Production Methods

Industrial production methods for 1,3,5-triazines often involve the use of cyanuric chloride as a starting material. The process includes sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as amines, alcohols, or thiols .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1,3,5-triazines include cyanuric chloride, amines, alcohols, and thiols. The reactions are typically carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane .

Major Products Formed

The major products formed from the reactions of this compound include various substituted triazines, which can have different functional groups attached to the triazine ring .

Mechanism of Action

The mechanism of action of 6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-Phenyl-3-m-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione can be compared with other similar compounds, such as:

These compounds share a similar triazine core structure but differ in their substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-(3-methylphenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C16H15N3S/c1-12-6-5-9-14(10-12)19-11-17-15(18-16(19)20)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18,20)

InChI Key

WETXTNHEXXPPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CN=C(NC2=S)C3=CC=CC=C3

Origin of Product

United States

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